4-Methyl-1-phenyl-1H-imidazol-2-amine is a compound belonging to the class of imidazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is particularly noted for its potential as a pharmacological agent, especially in the treatment of various diseases, including diabetic macular edema, through its action as a vascular adhesion protein-1 inhibitor. The systematic name reflects its structural components: a methyl group at the 4-position and a phenyl group at the 1-position of the imidazole ring.
The compound can be synthesized through various chemical reactions involving imidazole derivatives and aryl amines. Research has indicated that it can be derived from 4-methyl-1H-imidazole and substituted anilines using methodologies such as copper-catalyzed reactions and other organic synthesis techniques .
4-Methyl-1-phenyl-1H-imidazol-2-amine is classified under:
The synthesis of 4-methyl-1-phenyl-1H-imidazol-2-amine typically involves several key steps:
A typical experimental setup might involve:
The molecular structure of 4-methyl-1-phenyl-1H-imidazol-2-amine consists of:
The molecular formula is , with a molecular weight of approximately 188.23 g/mol. The compound exhibits specific spectral characteristics in nuclear magnetic resonance (NMR) and mass spectrometry that confirm its structure .
4-Methyl-1-phenyl-1H-imidazol-2-amine can undergo various chemical reactions, including:
For example, alkylation can be achieved by reacting the compound with alkyl halides in the presence of bases such as potassium carbonate or sodium hydride, facilitating nucleophilic substitution at nitrogen sites .
The mechanism of action for 4-methyl-1-phenyl-1H-imidazol-2-amine primarily involves its interaction with vascular adhesion protein-1, which plays a critical role in inflammatory processes. By inhibiting this protein, the compound may reduce leukocyte extravasation into inflamed tissues.
Studies have demonstrated that modifications on the imidazole or phenyl groups can significantly impact binding affinity and potency against vascular adhesion protein targets, indicating structure–activity relationships that guide further drug development .
Key chemical properties include:
Characterization techniques such as NMR and infrared spectroscopy provide insights into functional groups and molecular interactions. For instance, NMR data may show distinct chemical shifts corresponding to protons on the methyl and phenyl groups .
4-Methyl-1-phen
The imidazole ring (1,3-diazole), first synthesized in 1858 and named by Arthur Rudolf Hantzsch in 1887, represents a cornerstone of heterocyclic medicinal chemistry [2] [7]. This five-membered aromatic system, with its two nitrogen atoms (pyrrole-type and pyridine-type), exhibits unique amphoteric properties and exceptional hydrogen-bonding capacity, making it a privileged scaffold in drug design. Early therapeutic applications emerged with the discovery of naturally occurring imidazole-containing biomolecules like histidine, histamine, and purine nucleobases. The mid-20th century witnessed a surge in synthetic imidazole derivatives, exemplified by the development of metronidazole (antiprotozoal, introduced 1960), cimetidine (H₂-receptor antagonist, introduced 1975), and ketoconazole (antifungal, introduced 1981) [2] [9]. These breakthroughs established the imidazole ring as a versatile pharmacophore capable of interacting with diverse biological targets. The benzimidazole subclass, characterized by fused benzene and imidazole rings, further expanded therapeutic applications, notably with antiparasitic agents like thiabendazole and omeprazole for gastric acid regulation [7]. The evolution from simple imidazoles to complex derivatives like 4-methyl-1-phenyl-1H-imidazol-2-amine reflects ongoing efforts to optimize pharmacokinetic properties and target specificity.
Table 1: Clinically Significant Imidazole/Benzimidazole-Based Drugs
Compound Name | Primary Therapeutic Use | Year Introduced (Approx.) |
---|---|---|
Metronidazole | Antiprotozoal/Antibacterial | 1960 |
Clotrimazole | Antifungal | 1970 |
Cimetidine | Antiulcer (H₂ Antagonist) | 1975 |
Omeprazole | Antiulcer (Proton Pump Inhibitor) | 1988 |
Ketoconazole | Antifungal | 1981 |
Dacarbazine | Antineoplastic (Alkylating Agent) | 1975 |
4-Methyl-1-phenyl-1H-imidazol-2-amine (Chemical Formula: C₁₀H₁₁N₃; CAS: 16490704) embodies critical structural features that enhance its chemical utility and biological relevance [1]. The phenyl ring at N-1 provides steric bulk and lipophilicity, facilitating interactions with hydrophobic enzyme pockets, while the 2-amino group serves as a hydrogen bond donor/acceptor and a synthetic handle for further functionalization. The 4-methyl group influences electron density within the imidazole ring, modulating basicity and tautomeric equilibria. This compound exhibits prototypical imidazole tautomerism, existing in equilibrium between 4-methyl-1-phenyl-1H-imidazol-2-amine and 5-methyl-1-phenyl-1H-imidazol-2-amine forms, though crystallographic studies typically show predominant occupation of the 4-methyl tautomer in the solid state [6] [8]. Its amphoteric nature (pKa ~7.0 for conjugate acid formation, pKa ~14.5 for deprotonation) allows for ionization across physiological pH ranges, enhancing solubility and target binding versatility [2] [9]. Furthermore, the electron-rich system enables electrophilic substitution reactions, primarily at C-5, providing routes to more complex derivatives [6]. The compound's molecular weight (173.22 g/mol) and moderate lipophilicity align well with Lipinski's criteria for drug-likeness, making it an attractive core structure for medicinal chemistry optimization programs.
The pharmacological profile of imidazole derivatives is exquisitely sensitive to substitution patterns, and 4-methyl-1-phenyl-1H-imidazol-2-amine provides a versatile template for optimization:
Table 2: Impact of Key Substituents on 4-Methyl-1-phenyl-1H-imidazol-2-amine
Position | Common Substituents | Key Chemical/Biological Effects |
---|---|---|
N-1 | Phenyl, Benzyl, Alkyl | Modulates lipophilicity, metabolic stability; Phenyl enables π-stacking |
C-2 | -NH₂, -NHR, -NR₂, =O | Critical H-bonding site; Derivatization alters target specificity and ADME properties |
C-4 | Methyl, Halogen, Phenyl | Methyl: Electron donation, moderate lipophilicity; Halogens: Electron withdrawal, increased lipophilicity |
C-5 | H, Aryl, HetAr, CH₂-CO-Ar | Primary site for diversification; Significantly impacts potency, selectivity, and physicochemical properties |
CAS No.: 463-57-0
CAS No.: 13249-46-2
CAS No.: 326616-08-4
CAS No.:
CAS No.: 548-74-3
CAS No.: